2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
CAS No.: 923174-78-1
Cat. No.: VC7311100
Molecular Formula: C19H24ClN5O2
Molecular Weight: 389.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923174-78-1 |
|---|---|
| Molecular Formula | C19H24ClN5O2 |
| Molecular Weight | 389.88 |
| IUPAC Name | (5-chloro-2-methoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H24ClN5O2/c1-4-21-17-11-13(2)22-19(23-17)25-9-7-24(8-10-25)18(26)15-12-14(20)5-6-16(15)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,21,22,23) |
| Standard InChI Key | DZULYPFBVHXYSR-UHFFFAOYSA-N |
| SMILES | CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, (5-chloro-2-methoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone, reflects its two primary components: a 4-(ethylamino)-6-methylpyrimidin-2-yl group and a 5-chloro-2-methoxybenzoyl group connected via a piperazine linker. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄ClN₅O₂ |
| Molecular Weight | 389.88 g/mol |
| SMILES | CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
| InChI Key | DZULYPFBVHXYSR-UHFFFAOYSA-N |
The pyrimidine ring’s substitution pattern—methyl at position 6 and ethylamino at position 4—creates a steric and electronic profile that may influence binding to biological targets. The piperazine linker enhances solubility and provides conformational flexibility, while the 5-chloro-2-methoxybenzoyl group introduces hydrophobic and halogen-bonding capabilities.
Synthesis and Preparation
Purification and Characterization
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying purity and structure. The methoxy (δ 3.8–4.0 ppm) and chloro substituents (δ 7.2–7.5 ppm) would appear as distinct signals in the ¹H and ¹³C NMR spectra, respectively.
Physicochemical Properties and Drug Likeness
| Property | Value/Description |
|---|---|
| LogP (Predicted) | 3.2 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 6 (N, O atoms) |
| Solubility | Not available |
Comparative Analysis with Analogous Compounds
To contextualize its potential, the compound is compared to two structurally related molecules:
| Compound | Target/Activity | Key Structural Differences |
|---|---|---|
| G59 | Anthelmintic (C. elegans) | Pyrrolidine vs. piperazine linker |
| WO2014106800A2 | Kinase inhibition | Quinazoline vs. pyrimidine core |
This compound’s piperazine linker may offer metabolic stability advantages over pyrrolidine-containing analogs, while its pyrimidine core could provide selectivity over quinazoline-based kinase inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume